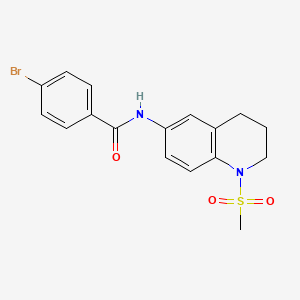

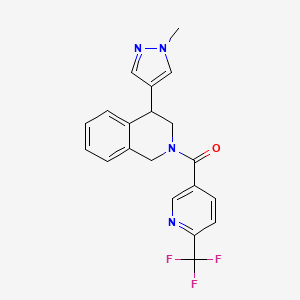

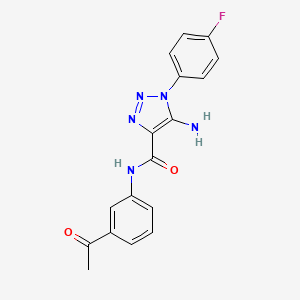

![molecular formula C13H23NO4 B2356073 tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate CAS No. 2138038-56-7](/img/structure/B2356073.png)

tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-8-10(15)13(9)4-6-17-7-5-13/h9-10,15H,4-8H2,1-3H3,(H,14,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is 4 degrees Celsius . More detailed physical and chemical properties (such as solubility, melting point, boiling point, etc.) are not available in the retrieved data.Aplicaciones Científicas De Investigación

Photoredox-Catalyzed Cascade Reactions Photoredox catalysis using tert-butyl carbamates has been applied in the amination of o-hydroxyarylenaminones. This approach enables the synthesis of 3-aminochromones under mild conditions, which can be further transformed into amino pyrimidines, demonstrating the versatility of this photocatalyzed protocol in synthesizing complex structures (Wang et al., 2022).

Synthesis of Hexahydroindolinones tert-Butyl carbamates have been utilized in the preparation and Diels‐Alder reaction of 2‐Amido Substituted Furans. This process highlights the role of tert-butyl carbamates in the synthesis of complex organic compounds, particularly in the field of organic syntheses (Padwa et al., 2003).

Synthesis of Natural Product Intermediates The synthesis of (R)-tert-butyl carbamate intermediates, important in the production of natural products like jaspine B with cytotoxic activity against human carcinoma cell lines, illustrates the significance of tert-butyl carbamates in medicinal chemistry and drug synthesis (Tang et al., 2014).

Olfactory Applications In the field of fragrance chemistry, tert-butyl carbamates are employed in the synthesis of compounds with specific olfactory properties. These compounds, such as 2-tert-butyl-5-methyl-2,5-dihydrofurans, demonstrate the applicability of tert-butyl carbamates in creating substances with desirable scent profiles (Kraft et al., 2005).

Enantioselective Synthesis tert-Butyl carbamates play a crucial role in the enantioselective synthesis of carbocyclic analogues of nucleotides, exemplifying their importance in the synthesis of biologically significant molecules (Ober et al., 2004).

Preparation of Novel Compounds The synthesis of tert-butyl carbamates has been employed in the preparation of complex compounds like 2-azaspiro[3.3]heptane-2-carboxylates, showcasing their utility in exploring novel chemical spaces and compound synthesis (Meyers et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

tert-butyl N-(3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-8-10(15)13(9)4-6-17-7-5-13/h9-10,15H,4-8H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHYBCRJLNPUMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C12CCOCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

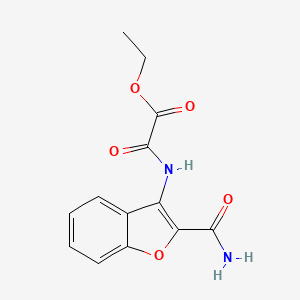

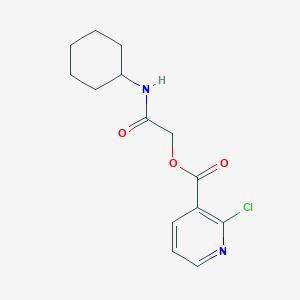

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2355991.png)

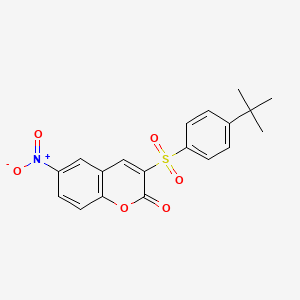

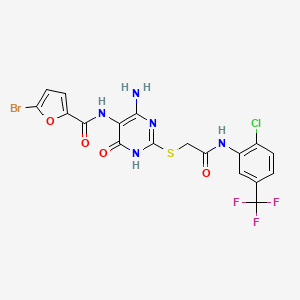

![3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B2356002.png)

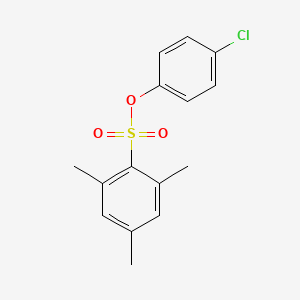

![3-[[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2356004.png)

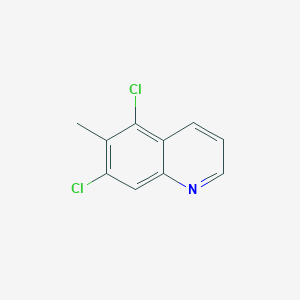

![4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B2356006.png)